molecular formula C10H15ClN4O B1467083 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol CAS No. 1249779-00-7

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol

Cat. No. B1467083
CAS RN: 1249779-00-7
M. Wt: 242.7 g/mol
InChI Key: FDIIOOCMBXLFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name for this compound is “2-[4-(2-amino-6-chloro-4-pyrimidinyl)-1-piperazinyl]ethanol” and its InChI code is "1S/C10H16ClN5O/c11-8-7-9 (14-10 (12)13-8)16-3-1-15 (2-4-16)5-6-17/h7,17H,1-6H2, (H2,12,13,14)" . The molecular weight is 257.72 .


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol” is 257.72 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Introduction to Arylpiperazine Derivatives
Arylpiperazine derivatives, such as 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol, have been extensively studied for their potential in clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of effects on serotonin and other neurotransmitter receptors. Despite their clinical utility, some metabolites of arylpiperazine derivatives have also been noted for uncontrolled use as designer drugs due to their amphetamine-like effects (Caccia, 2007).

DNA Minor Groove Binding Applications
The synthetic dye Hoechst 33258, which is structurally related to 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol, showcases the ability of piperazine derivatives to bind strongly to the minor groove of double-stranded DNA. This interaction, particularly with AT-rich sequences, underpins its use as a fluorescent DNA stain, facilitating chromosome and nuclear staining in cell biology. Hoechst derivatives are also explored for their potential as radioprotectors and topoisomerase inhibitors, offering a basis for drug design aimed at DNA interaction (Issar & Kakkar, 2013).

Anti-Mycobacterial Activity and SAR
The piperazine scaffold, a core structural component of 2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol, is highlighted for its anti-mycobacterial properties. Compounds containing piperazine have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, underlining the importance of piperazine in developing new, safer, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine Derivatives in Therapeutics
The versatility of the piperazine ring is further demonstrated in its inclusion in various drugs with therapeutic applications across a range of conditions, including antipsychotic, antidepressant, anticancer, and antiviral treatments. The review of piperazine derivatives patented between 2010 and the present illustrates the ongoing interest in this scaffold's broad potential. Modifications to the piperazine nucleus significantly impact the pharmacological profile of the resulting compounds, emphasizing the scaffold's flexibility in drug discovery (Rathi et al., 2016).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-10-12-2-1-9(13-10)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIIOOCMBXLFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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